molecular formula C8H5BrN2O B138037 7-Bromophthalazin-1(2H)-one CAS No. 152265-57-1

7-Bromophthalazin-1(2H)-one

Cat. No. B138037
M. Wt: 225.04 g/mol
InChI Key: GGWROXJIYDRIMU-UHFFFAOYSA-N
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Description

7-Bromophthalazin-1(2H)-one is a brominated heterocyclic compound that is part of the phthalazine chemical family. Phthalazines are known for their diverse pharmacological activities and are used as key intermediates in the synthesis of various pharmaceuticals. The presence of a bromine atom in the 7-position of the phthalazin-1(2H)-one structure can influence its reactivity and interaction with other molecules, making it a valuable compound in medicinal chemistry and organic synthesis .

Synthesis Analysis

The synthesis of brominated phthalazin-1(2H)-one derivatives can be achieved through various methods. One approach involves the use of Brønsted acidic ionic liquids as catalysts for the one-pot synthesis of related compounds, such as 2H-indazolo[2,1-b]phthalazine-triones. This method is characterized by short reaction times, cleaner reaction profiles, and simple workup, highlighting its efficiency and green chemistry aspects . Another method employs bromoethylsulfonium salts as annulation agents to synthesize heterocyclic compounds, including phthalazin-1(2H)-one derivatives, with good-to-excellent yields .

Molecular Structure Analysis

The molecular structure of brominated phthalazin-1(2H)-one derivatives has been studied using X-ray diffraction (XRD). The crystal structures of these compounds reveal details about bond lengths, angles, and molecular packing in crystals. Non-valence interactions, such as those involving bromine atoms, can significantly affect the structural features of these molecules .

Chemical Reactions Analysis

Brominated phthalazin-1(2H)-one derivatives can undergo various chemical reactions due to the presence of reactive sites in their structure. For instance, the bromine atom can participate in further substitution reactions, while the phthalazinone core can be modified through nucleophilic attacks or coupling reactions. These transformations allow for the creation of a wide array of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromophthalazin-1(2H)-one derivatives are influenced by their molecular structure. The introduction of bromine atoms can increase molecular weight and affect properties such as solubility, boiling point, and melting point. The electronic properties of the molecule, such as its ability to engage in hydrogen bonding or π-π interactions, are also altered, which can have implications for its reactivity and interaction with biological targets .

Scientific Research Applications

Herbicidal Lead Structure

  • 7-Bromophthalazin-1(2H)-one derivatives were explored as potential acetohydroxyacid synthase inhibitors, a key enzyme in plants and microorganisms. These derivatives showed promising herbicidal activities against various weeds (Li et al., 2006).

Fluorescent Organic Nanosheets

  • Phthalazine derivatives have been used to create fluorescent organic nanosheets for the detection of Cr6+ and Mn7+ ions in aqueous media. This application highlights their potential in environmental monitoring (Wakshe et al., 2021).

Synthesis of Aminophthalazinones

  • The compound has been utilized in the synthesis of 4-aminophthalazin-1(2H)-ones, highlighting a method for creating diversely substituted derivatives. These compounds have diverse biological activities, indicating their potential in pharmaceutical research (Vlaar et al., 2013).

Ultrasonic Irradiation Synthesis

  • Utilizing ultrasonic irradiation, 7-Bromophthalazin-1(2H)-one has been used in catalyst-free synthesis processes. This method exemplifies advancements in more efficient and environmentally friendly chemical synthesis techniques (Shekouhy & Hasaninejad, 2012).

Antitumor and DNA-binding Properties

  • A La(III) complex with Phthalazin-1(2H)-one was found to have significant antitumor activities and DNA-binding properties. This indicates its potential in the development of new chemotherapeutic agents (Wang et al., 2005).

Immunomodulatory Effects

  • Novel phthalazine ketone compounds synthesized from 7-Bromophthalazin-1(2H)-one demonstrated strong immunosuppressive properties, suggesting their potential use in developing new immunomodulatory drugs (Wang et al., 2013).

Future Directions

The only relevant information I found indicates that this compound might be used in chemical research, possibly as a building block for the synthesis of more complex molecules1. However, the specific details or future directions are not provided1.



properties

IUPAC Name

7-bromo-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-2-1-5-4-10-11-8(12)7(5)3-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWROXJIYDRIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624056
Record name 7-Bromophthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromophthalazin-1(2H)-one

CAS RN

152265-57-1
Record name 7-Bromophthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2H-phthalazin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MP Huestis - The Journal of Organic Chemistry, 2016 - ACS Publications
The rhodium(III) catalyst tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate ([Cp*Rh(MeCN) 3 ](SbF 6 ) 2 ) reacts with 1-(2H)-phthalazinones to promote a …
Number of citations: 31 pubs.acs.org
W Devine, JL Woodring, U Swaminathan… - Journal of medicinal …, 2015 - ACS Publications
Tropical protozoal infections are a significant cause of morbidity and mortality worldwide; four in particular (human African trypanosomiasis (HAT), Chagas disease, cutaneous …
Number of citations: 65 pubs.acs.org
G Xu, MD Gaul, Z Liu, RL DesJarlais, J Qi… - Bioorganic & Medicinal …, 2020 - Elsevier
G-protein coupled receptor kinase 2 (GRK2), which is upregulated in the failing heart, appears to play a critical role in heart failure (HF) progression in part because enhanced GRK2 …
Number of citations: 4 www.sciencedirect.com

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